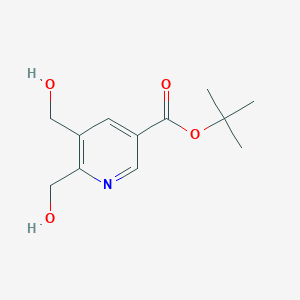
Tert-butyl 5,6-bis(hydroxymethyl)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5,6-bis(hydroxymethyl)nicotinate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a tert-butyl ester group attached to the pyridine ring, along with two hydroxymethyl groups at the 5 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5,6-bis(hydroxymethyl)pyridine-3-carboxylate typically involves the reaction of pyridine derivatives with tert-butyl esters and hydroxymethylating agents. One common method involves the use of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, which is prepared by reacting 4-(6-nitro-pyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester with palladium on carbon (Pd/C) in ethanol under hydrogen atmosphere .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5,6-bis(hydroxymethyl)nicotinate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro group in precursor compounds can be reduced to an amine group.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Palladium on carbon (Pd/C) in the presence of hydrogen gas is commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Tert-butyl 5,6-bis(hydroxymethyl)nicotinate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 5,6-bis(hydroxymethyl)pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and metabolic processes. Detailed studies on the exact mechanism of action are limited, and further research is needed to elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate: Similar structure with a pyrrolidine ring instead of a pyridine ring.
Tert-butyl 3-(hydroxymethyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate: Contains a pyrrolo[2,3-b]pyridine ring system.
Uniqueness
Tert-butyl 5,6-bis(hydroxymethyl)nicotinate is unique due to the specific positioning of the hydroxymethyl groups on the pyridine ring, which can influence its reactivity and interactions with other molecules
Properties
Molecular Formula |
C12H17NO4 |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
tert-butyl 5,6-bis(hydroxymethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C12H17NO4/c1-12(2,3)17-11(16)8-4-9(6-14)10(7-15)13-5-8/h4-5,14-15H,6-7H2,1-3H3 |
InChI Key |
SWYFJTIOEHAINL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(N=C1)CO)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
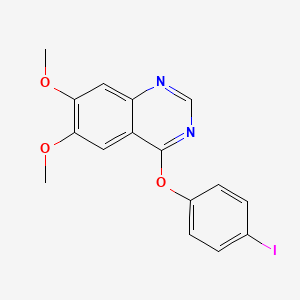
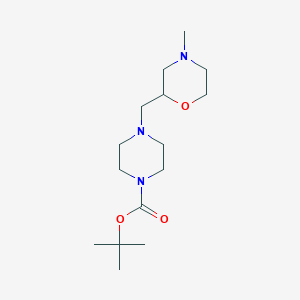
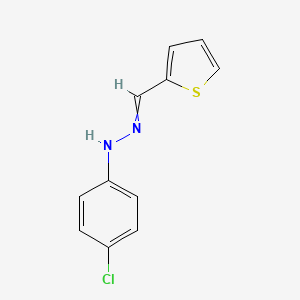
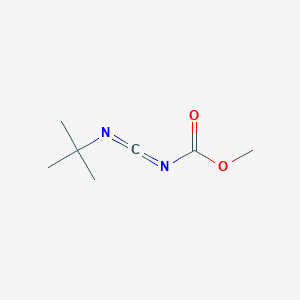
![4-Methyl-2-(methylsulfanyl)-5-{[(methylsulfanyl)methoxy]methyl}pyrimidine](/img/structure/B8355106.png)
![tert-butyl 4-[(2S)-3-amino-2-hydroxy-propyl]piperazine-1-carboxylate](/img/structure/B8355112.png)
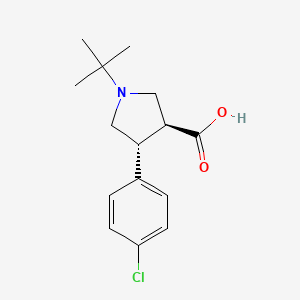
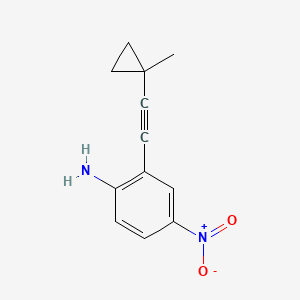
![2-[2-(Dimethylamino)pyrimidin-5-yl]-1,3-benzoxazol-6-ol](/img/structure/B8355129.png)
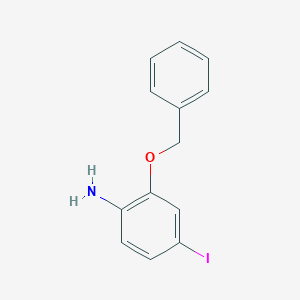
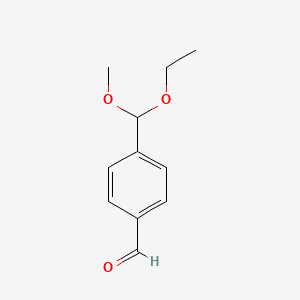
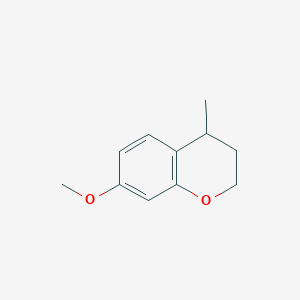
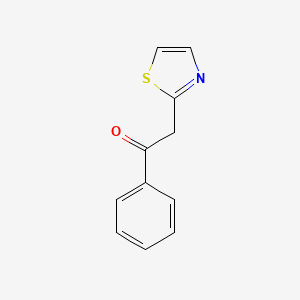
![tert-Butyl (S)-2-(6-bromo-5-fluoro-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate](/img/structure/B8355171.png)
